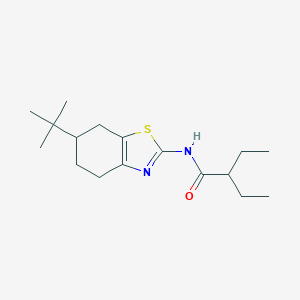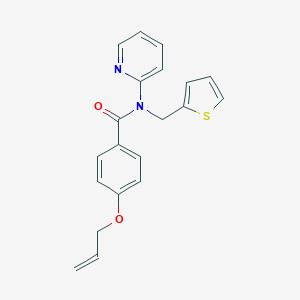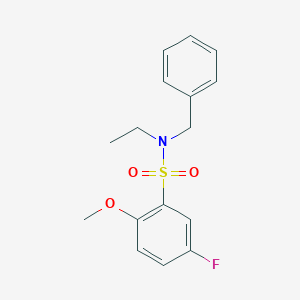
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide, also known as BEOC, is a molecule that has gained attention in the scientific community due to its potential applications in various fields. BEOC is a synthetic compound that is composed of a cyclohexanecarboxamide backbone and an oxadiazole ring. This molecule has been synthesized using various methods and has been studied in depth to understand its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is not fully understood. However, it has been proposed that 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide exerts its effects by modulating the activity of various enzymes and signaling pathways. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to reduce inflammation and pain. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth. In addition, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to improve glucose tolerance and to reduce insulin resistance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is also stable and can be stored for long periods of time. However, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the effects of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide. One area of research is the development of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide analogs with improved potency and selectivity. Another area of research is the evaluation of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide in clinical trials for its potential as an anti-inflammatory, analgesic, and anticancer agent. In addition, further studies are needed to understand the mechanism of action of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide and its effects on various signaling pathways and enzymes.
Synthesis Methods
The synthesis of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is a multi-step process that involves the use of various reagents and starting materials. One of the commonly used methods for synthesizing 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide involves the reaction of 4-butylcyclohexanone with hydrazine hydrate to form 4-butylcyclohexanone hydrazone. This intermediate is then reacted with ethyl chloroformate and ammonium carbonate to form the final product, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been evaluated for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has also been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
properties
Product Name |
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide |
|---|---|
Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H25N3O2/c1-3-5-6-11-7-9-12(10-8-11)15(19)16-14-13(4-2)17-20-18-14/h11-12H,3-10H2,1-2H3,(H,16,18,19) |
InChI Key |
BVOALNISTIHBRB-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2CC |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)


![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)




![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)